A Technical Guide to 1,3-Benzenedimethanethiol (CAS: 41563-69-3)
A Technical Guide to 1,3-Benzenedimethanethiol (CAS: 41563-69-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 1,3-Benzenedimethanethiol, a versatile organosulfur compound. Also known as α,α'-Dimercapto-m-xylene or 1,3-Bis(mercaptomethyl)benzene, its unique structure, featuring two reactive thiol groups on a benzene ring, makes it a valuable building block in organic synthesis, materials science, and potentially in pharmaceutical research.[1]
Core Properties and Physicochemical Data
1,3-Benzenedimethanethiol is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[2] The two primary functional groups are the thiol (-SH) moieties, which are sulfur analogs of alcohols and are responsible for the compound's characteristic reactivity.[3] These groups are more acidic than their alcohol counterparts, readily forming thiolate anions that act as potent nucleophiles.[3] The compound is generally air-sensitive and should be stored under an inert atmosphere.[4]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 41563-69-3 | [1][2] |
| Molecular Formula | C8H10S2 | [1][2] |
| Molecular Weight | 170.29 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 168-170 °C at 25 mmHg | [1][5][6] |
| Density | 1.15 g/mL at 25 °C | [1][5][6] |
| Refractive Index (n20/D) | 1.6207 | [1][5] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Vapor Pressure | 0.00364 mmHg at 25°C | [1][2][5] |
| pKa (Predicted) | 9.36 ± 0.10 | [1][2] |
| Solubility | Sparingly soluble in water |[2] |
Table 2: Computed & Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| InChI Key | JSNABGZJVWSNOB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)CS)CS | [2] |
| Polar Surface Area | 50.6 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
| XLogP3 | 2.1 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 |[7] |
Reactivity and Applications
The reactivity of 1,3-Benzenedimethanethiol is dominated by its two thiol groups. These groups have a strong affinity for metal surfaces, particularly gold, which is leveraged in nanotechnology and surface science to form self-assembled monolayers.[1][3][6] Key reactions include:
-
Oxidation: Forms disulfide bonds (-S-S-), a reversible reaction crucial for creating cross-linked structures in polymers.[3]
-
Nucleophilic Substitution: The thiolate anion readily participates in reactions to form thioethers.
-
Metal Chelation: The thiol groups can coordinate with metal ions, making the scaffold of interest for designing ligands and chelating agents.
While direct applications in drug development are not extensively documented, its sulfur-containing structure makes it a potential building block for synthesizing new pharmaceutical compounds.[1] It is primarily used as a versatile reagent and monomer in organic synthesis to produce polymers, resins, and complex heterocyclic structures.[2][8][9]
Experimental Protocols
A common and reliable method for synthesizing 1,3-Benzenedimethanethiol involves a two-step process starting from m-xylylene dichloride (1,3-bis(chloromethyl)benzene) and thiourea.[3][10]
Representative Synthesis Protocol:
Step 1: Formation of the Bis(thiouronium) Salt
-
Setup: Equip a 1 L four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.
-
Reagents: Charge the flask with 74.1 g of m-xylylene dichloride, 67.2 g of thiourea, and 270 g of water.[10]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2.5 hours.[10] The reaction forms an intermediate bis(thiouronium) salt.
-
Cooldown: After the reaction period, cool the mixture to room temperature.[10]
Step 2: Hydrolysis to the Dithiol
-
Base Addition: Under a continuing nitrogen atmosphere, add 134.1 g of a 50% aqueous sodium hydroxide solution to the flask.[10]
-
Hydrolysis: Heat the mixture, allowing the temperature to range from 70°C down to 40°C over a period of 2 hours to facilitate hydrolysis.[10]
-
Neutralization & Extraction:
-
Purification:
Safety and Handling
1,3-Benzenedimethanethiol is classified as an irritant.[11]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautions: Use only outdoors or in a well-ventilated area. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[2][11]
-
Storage: Store in a cool, dark place under an inert atmosphere as the compound is air-sensitive.[4] It is incompatible with strong oxidizing agents.[4]
Visualized Synthesis Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
Caption: Key stages in the synthesis of 1,3-Benzenedimethanethiol.
References
- 1. Cas 41563-69-3,1,3-BENZENEDIMETHANETHIOL | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Benzenedimethanethiol | 41563-69-3 | Benchchem [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-BENZENEDIMETHANETHIOL | 41563-69-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Benzenedimethanethiol [myskinrecipes.com]
- 10. 1,3-BENZENEDIMETHANETHIOL synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
